molecular formula C18H18N4O2S B2684699 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone CAS No. 1206995-87-0

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone

Cat. No.: B2684699
CAS No.: 1206995-87-0
M. Wt: 354.43
InChI Key: YVEJCBRKBGZAAZ-UHFFFAOYSA-N
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Description

The compound (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a complex organic molecule that features a combination of pyrrole, thiazole, and piperazine moieties. These structural components are known for their significant roles in medicinal chemistry and pharmacology due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then functionalized with a pyrrole group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other molecules with pyrrole, thiazole, and piperazine moieties, such as:

  • (1H-pyrrol-1-yl)thiazole derivatives
  • (2-hydroxyphenyl)piperazine derivatives
  • Thiazole-piperazine hybrids

Uniqueness

The uniqueness of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[4-(2-hydroxyphenyl)piperazin-1-yl]-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S/c23-16-6-2-1-5-15(16)20-9-11-21(12-10-20)17(24)14-13-25-18(19-14)22-7-3-4-8-22/h1-8,13,23H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVEJCBRKBGZAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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